

In Vitro Characterization of Ilorasertib (ABT-348): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilorasertib (formerly ABT-348) is a potent, ATP-competitive, multi-targeted kinase inhibitor with significant preclinical anti-tumor activity.[1][2] This document provides a comprehensive in vitro characterization of Ilorasertib, summarizing its inhibitory activity against key oncogenic kinases, its effects on cellular processes, and detailed protocols for essential experimental validation. The primary targets of Ilorasertib include the Aurora kinase family (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Src family of tyrosine kinases.[1][2] This guide is intended to serve as a technical resource for researchers in oncology and drug development, providing the foundational data and methodologies for further investigation of Ilorasertib.

Kinase Inhibition Profile

Ilorasertib demonstrates potent inhibitory activity against a range of kinases critical to tumor progression and angiogenesis. The following tables summarize the in vitro inhibitory concentrations (IC50) and binding affinities (Ki) of Ilorasertib against its primary targets.

Table 1: Aurora Kinase Inhibition



Kinase Target	Assay Type	IC50 (nM)	Reference
Aurora A	Enzyme Binding	120	[1]
Aurora A	Cellular Autophosphorylation	189	[1][3]
Aurora B	Enzyme Binding	7	[1]
Aurora B	Cellular Autophosphorylation	13	[1][3]
Aurora C	Enzyme Binding	1	[1]
Aurora C	Cellular Autophosphorylation	13	[1][3]

Table 2: VEGFR/PDGFR Family Inhibition

Kinase Target	Assay Type	IC50/Ki (nM)	Reference
VEGFR1	Enzyme Binding	Ki < 30	[1]
VEGFR2 (KDR)	Enzyme Binding	Ki < 30	[1]
PDGFRα	Enzyme Binding	Ki < 30	[1]
PDGFRβ	Enzyme Binding	Ki < 30	[1]
c-Kit	Enzyme Binding	Ki < 30	[1]
FLT3	Enzyme Binding	Ki < 30	[1]
CSF1R	Enzyme Binding	Ki < 30	[1]

Table 3: Src Family Kinase Inhibition

Kinase Target	Assay Type	Ki (nM)	Reference
Src Family Kinases	Enzyme Binding	< 30	[1]

Cellular Activity



Ilorasertib exhibits potent anti-proliferative effects across a diverse panel of human cancer cell lines. Its cellular activity is consistent with the inhibition of Aurora B kinase, leading to the suppression of histone H3 phosphorylation and the induction of polyploidy.

Table 4: Anti-Proliferative Activity in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
MV-4-11	Acute Myeloid Leukemia	0.3	[4]
SEM	Acute Lymphoblastic Leukemia	1	[4]
H1299	Non-Small Cell Lung Cancer	2	[4]
H460	Non-Small Cell Lung Cancer	2	[4]
HCT-15	Colorectal Cancer	6	[4]
SW620	Colorectal Cancer	6	[4]
K562	Chronic Myeloid Leukemia	103	[4]

Table 5: Cellular Mechanistic Activity

Cellular Effect	Cell Line	EC50 (nM)	Reference
Induction of Polyploidy	H1299	5	[4]
Induction of Polyploidy	H460	10	[4]
Inhibition of Histone H3 Phosphorylation	Engrafted Leukemia Model	Dose-dependent	[1]
Inhibition of VEGF- stimulated Endothelial Cell Proliferation	-	≤ 0.3	[1]

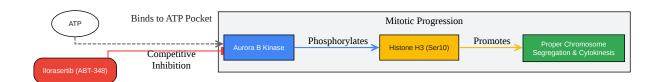


Signaling Pathways and Mechanism of Action

Ilorasertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases. This action prevents the phosphorylation of the kinase itself (autophosphorylation) and downstream substrates, thereby blocking signal transduction.

Aurora Kinase Signaling Pathway Inhibition

Ilorasertib's inhibition of Aurora B kinase, a key component of the chromosomal passenger complex, disrupts mitotic progression. This leads to failed cytokinesis, resulting in polyploidy and eventual cell death. A primary pharmacodynamic marker of Aurora B inhibition is the reduced phosphorylation of its substrate, Histone H3 at Serine 10.



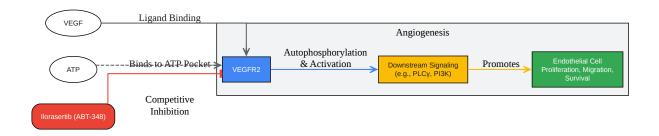
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Inhibition of the Aurora B Kinase Signaling Pathway by Ilorasertib.

VEGFR Signaling Pathway Inhibition

By targeting VEGFR2, Ilorasertib blocks the signaling cascade initiated by VEGF. This inhibition prevents endothelial cell proliferation and migration, key processes in angiogenesis, which is the formation of new blood vessels required for tumor growth.





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Inhibition of the VEGFR2 Signaling Pathway by Ilorasertib.

Experimental Protocols

The following protocols are representative of the in vitro assays used to characterize Ilorasertib.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of Ilorasertib against a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

- Recombinant human kinase (e.g., Aurora B, VEGFR2)
- Kinase-specific peptide substrate
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4)
- ATP solution
- Ilorasertib stock solution (in DMSO)
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)

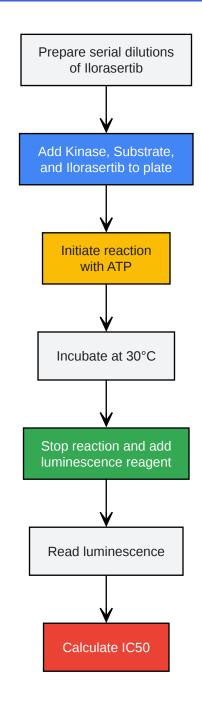


- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of Ilorasertib in kinase buffer. The final DMSO concentration should not exceed 1%.
- In a multi-well plate, add the diluted Ilorasertib, recombinant kinase, and the appropriate peptide substrate.
- · Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the luminescence-based detection reagent according to the manufacturer's protocol.
- Measure the luminescent signal using a microplate reader.
- Calculate the percent inhibition for each Ilorasertib concentration relative to a no-inhibitor (DMSO) control and plot the data to determine the IC50 value.





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